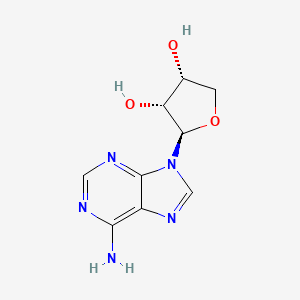
Beta-D-Erythrofuranosyl-Adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythrofuranosyladenine, also known as 9-beta-D-Erythrofuranosyladenine and ETA, is a nontoxic MTAP substrate. Erythrofuranosyladenine is an effective salvage agent for methylthioadenosine phosphorylase–selective therapy of T-cell acute lymphoblastic leukemia with L-alanosine. The cytotoxicity of EFA to hematopoietic progenitors erythroid burst-forming units (BFU-Es) and granulocyte-macrophage colony-forming units (CFU-GMs) was at least 26- to 41-fold less than that of MTA. EFA selectively rescued MTAP+ MOLT-4 cells from L-alanosine toxicity at 25 microM with negligible toxicity even at 100 microM. EFA is an effective agent for salvaging MTAP+ cells from L-alanosine toxicity and is superior to MTA due to lower cytotoxicity.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
One of the most significant applications of Beta-D-Erythrofuranosyl-Adenosine is in cancer treatment, particularly for cancers that exhibit a deficiency in methylthioadenosine phosphorylase (MTAP).
Case Study: Selective Therapy for T-Cell Acute Lymphoblastic Leukemia
Research has shown that this compound can act as an effective salvage agent for MTAP-positive cells exposed to L-alanosine toxicity. In a study conducted on T-cell acute lymphoblastic leukemia (T-ALL) cells, it was found that:
- Cytotoxicity Reduction : this compound demonstrated significantly lower cytotoxicity compared to traditional MTAP substrates like methylthioadenosine (MTA). Specifically, the cytotoxicity of this compound was at least 26-41 times less than that of MTA .
- Rescue of MTAP+ Cells : At concentrations as low as 20 μM, this compound effectively rescued primary MTAP-positive T-ALL cells from L-alanosine toxicity with negligible toxicity observed even at higher concentrations (100 μM) .
This selective therapeutic index indicates its potential as a safer alternative in treating specific leukemia types.
Neuroprotection
This compound has been studied for its neuroprotective effects, particularly in conditions where adenosine signaling plays a crucial role.
Metabolic Regulation
This compound has implications in metabolic regulation through its interaction with adenosine kinase.
Role in Energy Homeostasis
Adenosine kinase regulates the levels of adenosine and AMP, which are critical for cellular energy homeostasis. The inhibition of adenosine kinase by compounds like this compound can lead to increased extracellular adenosine levels, which may:
- Enhance Insulin Sensitivity : Research suggests that modulation of adenosine levels can improve insulin sensitivity and glucose metabolism, making it a potential candidate for diabetes management .
- Cardiovascular Benefits : Increased adenosine levels can lead to vasodilation and improved blood flow, potentially benefiting conditions like ischemia .
Data Tables
Eigenschaften
CAS-Nummer |
17019-46-4 |
|---|---|
Molekularformel |
C9H11N5O3 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |
InChI-Schlüssel |
DTGVOXMKTYPSSO-NVMQTXNBSA-N |
SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Erythrofuranosyladenine, 9-beta-D-Erythrofuranosyladenine, 9-β-D-Erythrofuranosyladenine, ETA. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















